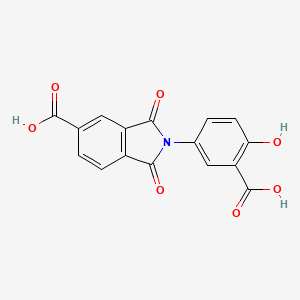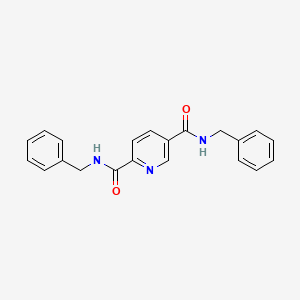
N,N'-dibenzyl-2,5-pyridinedicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-dibenzyl-2,5-pyridinedicarboxamide, also known as DPA, is a chemical compound that belongs to the class of pyridine carboxamide derivatives. It is widely used in scientific research due to its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N,N'-dibenzyl-2,5-pyridinedicarboxamide is not fully understood, but it is believed to involve the formation of stable complexes with metal ions. These complexes may then interact with biological molecules such as proteins and nucleic acids, leading to changes in their structure and function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to exhibit anti-inflammatory and antioxidant properties, as well as potential anticancer activity. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,N'-dibenzyl-2,5-pyridinedicarboxamide is its ability to form stable complexes with metal ions, making it a useful ligand in metal-ion coordination chemistry. However, its low solubility in water can limit its use in certain experiments, and its potential toxicity at high concentrations must be taken into account.
Direcciones Futuras
There are many potential future directions for research involving N,N'-dibenzyl-2,5-pyridinedicarboxamide. Some possible areas of investigation include:
1. Developing new metal-ion complexes with this compound for use in catalysis and materials science.
2. Investigating the potential use of this compound in the treatment of neurodegenerative diseases.
3. Studying the mechanisms of action of this compound and its metal-ion complexes in biological systems.
4. Exploring the potential use of this compound in the development of new drugs for various diseases.
In conclusion, this compound is a unique and versatile chemical compound that has many potential applications in scientific research. Its ability to form stable complexes with metal ions makes it a useful ligand in metal-ion coordination chemistry, and its potential anti-inflammatory, antioxidant, and anticancer activity make it a promising candidate for further investigation.
Métodos De Síntesis
The synthesis of N,N'-dibenzyl-2,5-pyridinedicarboxamide involves the reaction of 2,5-pyridinedicarboxylic acid with benzylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N,N'-dibenzyl-2,5-pyridinedicarboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a ligand in metal-ion coordination chemistry, where it forms stable complexes with metal ions such as copper(II), nickel(II), and zinc(II). These complexes have been investigated for their potential applications in catalysis, electrochemistry, and materials science.
Propiedades
IUPAC Name |
2-N,5-N-dibenzylpyridine-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-13-16-7-3-1-4-8-16)18-11-12-19(22-15-18)21(26)24-14-17-9-5-2-6-10-17/h1-12,15H,13-14H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWHIXOPTFDWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
![2-cyano-N-[5-(1-naphthylmethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5851646.png)
![N'-[3-(2-furyl)-2-propen-1-ylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5851647.png)
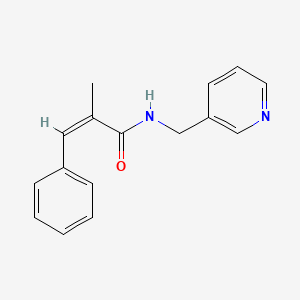
![2-[({[2-(2-hydroxyethoxy)ethyl]amino}carbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5851653.png)
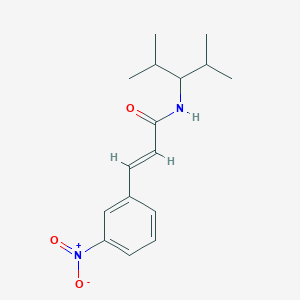

![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
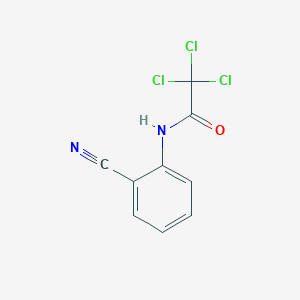

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
